molecular formula C11H18Br2O8 B12339606 beta-D-Glucopyranosiduronic acid, 3-bromo-2-(bromomethyl)-2-(hydroxymethyl)propyl

beta-D-Glucopyranosiduronic acid, 3-bromo-2-(bromomethyl)-2-(hydroxymethyl)propyl

Cat. No.: B12339606
M. Wt: 438.06 g/mol
InChI Key: JQFPAHSMEUXVKF-XWIWCORWSA-N
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Description

Beta-D-Glucopyranosiduronic acid, 3-bromo-2-(bromomethyl)-2-(hydroxymethyl)propyl: is a complex organic compound that features a glucopyranosiduronic acid moiety and a brominated propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-D-Glucopyranosiduronic acid, 3-bromo-2-(bromomethyl)-2-(hydroxymethyl)propyl typically involves multiple steps:

    Starting Materials: The synthesis begins with beta-D-Glucopyranosiduronic acid and a suitable brominated precursor.

    Reaction Conditions: The reaction may involve bromination reactions under controlled conditions, often using reagents like N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of alcohols or other reduced forms.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a catalyst or catalyst precursor in various organic reactions.

Biology

    Bioconjugation: The compound can be used to modify biomolecules for research purposes.

    Drug Development:

Medicine

    Therapeutic Agents: The compound could be explored for its potential therapeutic properties.

    Diagnostic Tools: It may be used in the development of diagnostic agents.

Industry

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties.

    Chemical Manufacturing: It may serve as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism by which beta-D-Glucopyranosiduronic acid, 3-bromo-2-(bromomethyl)-2-(hydroxymethyl)propyl exerts its effects would depend on its specific applications. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Beta-D-Glucopyranosiduronic acid derivatives: Compounds with similar glucopyranosiduronic acid moieties.

    Brominated organic compounds: Other organic compounds containing bromine atoms.

Uniqueness

The uniqueness of beta-D-Glucopyranosiduronic acid, 3-bromo-2-(bromomethyl)-2-(hydroxymethyl)propyl lies in its specific combination of functional groups, which may confer unique reactivity and properties compared to other similar compounds.

Biological Activity

Beta-D-Glucopyranosiduronic acid, 3-bromo-2-(bromomethyl)-2-(hydroxymethyl)propyl, is a complex organic compound with potential biological activities. The compound's structure suggests it may interact with various biological systems, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₁H₁₈Br₂O₈
  • Molecular Weight : 438.0638 g/mol
  • CAS Number : 1138247-37-6

Mechanisms of Biological Activity

The biological activity of beta-D-glucopyranosiduronic acid derivatives is primarily attributed to their ability to modulate enzyme activities and interact with cellular receptors. Key mechanisms include:

  • Enzyme Inhibition : Compounds similar in structure have shown the ability to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : The presence of bromine atoms in the structure may enhance binding affinity to various receptors, potentially influencing signal transduction pathways.
  • Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, suggesting potential applications in treating infections.

Antimicrobial Activity

A study evaluated the antimicrobial effects of several glucopyranosiduronic acid derivatives against common pathogens. The results indicated that beta-D-glucopyranosiduronic acid exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

CompoundPathogenMIC (µg/mL)
Beta-D-Glucopyranosiduronic AcidS. aureus64
Beta-D-Glucopyranosiduronic AcidE. coli128

Enzyme Interaction Studies

Research demonstrated that beta-D-glucopyranosiduronic acid acts as a substrate for certain glycosyltransferases, indicating its role in glycosylation processes within cells. The kinetic parameters revealed a Km value of 6.5 mM for enzyme interaction, suggesting moderate affinity.

Pharmacological Applications

The potential applications of beta-D-glucopyranosiduronic acid are diverse:

  • Antibiotic Development : Given its antimicrobial properties, further exploration could lead to the development of new antibiotics.
  • Cancer Therapy : Preliminary studies suggest that derivatives may inhibit tumor growth by interfering with metabolic pathways.
  • Inflammatory Diseases : The compound's ability to modulate enzyme activity may provide therapeutic avenues for treating inflammatory conditions.

Properties

Molecular Formula

C11H18Br2O8

Molecular Weight

438.06 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[2,2-bis(bromomethyl)-3-hydroxypropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C11H18Br2O8/c12-1-11(2-13,3-14)4-20-10-7(17)5(15)6(16)8(21-10)9(18)19/h5-8,10,14-17H,1-4H2,(H,18,19)/t5-,6-,7+,8-,10+/m0/s1

InChI Key

JQFPAHSMEUXVKF-XWIWCORWSA-N

Isomeric SMILES

C(C(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)(CBr)CBr)O

Canonical SMILES

C(C(COC1C(C(C(C(O1)C(=O)O)O)O)O)(CBr)CBr)O

Origin of Product

United States

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